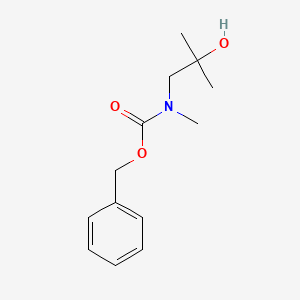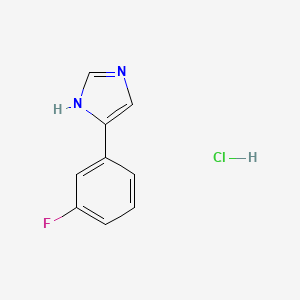![molecular formula C15H24Cl2N2 B13499556 8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B13499556.png)
8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Benzyl-3,8-diazabicyclo[431]decane dihydrochloride is a chemical compound known for its unique bicyclic structure This compound is part of the diazabicyclo family, which is characterized by a bicyclic framework containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride typically involves the reaction of benzylamine with a suitable bicyclic precursor. One common method includes the reduction of a bicyclic dione with lithium aluminium hydride, followed by hydrogenolysis to yield the target product . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can modify the nitrogen atoms or other functional groups.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, enhancing the compound’s chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane dihydrochloride
- 1,7-Diazabicyclo[4.3.1]decane dihydrochloride
Uniqueness
8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride stands out due to its specific bicyclic structure and the presence of the benzyl group.
Eigenschaften
Molekularformel |
C15H24Cl2N2 |
|---|---|
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
8-benzyl-3,8-diazabicyclo[4.3.1]decane;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-4-13(5-3-1)10-17-11-14-6-7-16-9-15(8-14)12-17;;/h1-5,14-16H,6-12H2;2*1H |
InChI-Schlüssel |
SCVAFEIYGQXIJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2CC1CN(C2)CC3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



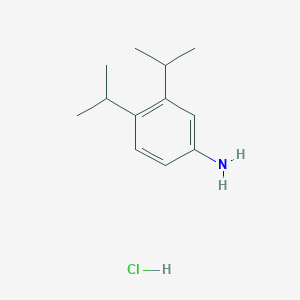
![1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B13499491.png)
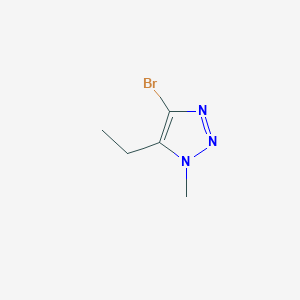
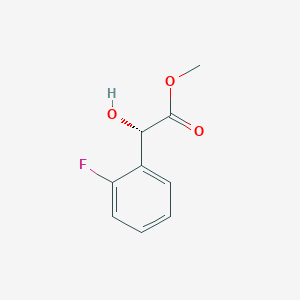
![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13499527.png)
![(Octahydrocyclopenta[c]pyrrol-4-yl)methanol](/img/structure/B13499530.png)
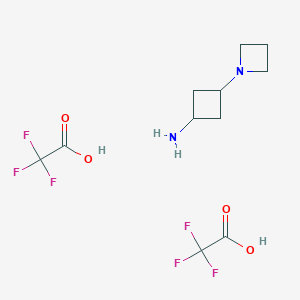
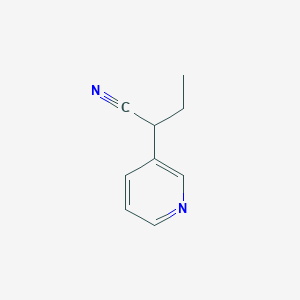
![1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride](/img/structure/B13499550.png)


